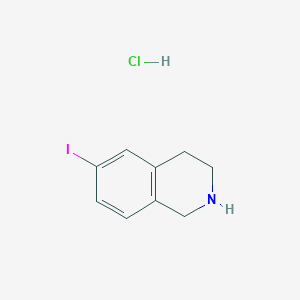

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 1359701-92-0

Cat. No.: VC17475238

Molecular Formula: C9H11ClIN

Molecular Weight: 295.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1359701-92-0 |

|---|---|

| Molecular Formula | C9H11ClIN |

| Molecular Weight | 295.55 g/mol |

| IUPAC Name | 6-iodo-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C9H10IN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H |

| Standard InChI Key | LHCPIPXSIVYOSB-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC2=C1C=C(C=C2)I.Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is C₉H₁₁ClIN, with a molecular weight of 295.55 g/mol. Its structure consists of a partially saturated isoquinoline core, where the iodine atom occupies the 6-position on the aromatic ring. The hydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro assays.

Key structural distinctions separate this compound from related analogs:

-

Positional Isomerism: Unlike 1,2,3,4-tetrahydro-5-iodo-isoquinoline hydrochloride (CAS: 1185156-32-4), which features iodine at the 5-position, the 6-iodo variant exhibits distinct electronic and steric profiles due to altered substituent placement.

-

Quinoline vs. Isoquinoline: Compared to 6-iodo-1,2,3,4-tetrahydroquinoline (PubChem CID: 28976545), the isoquinoline backbone shifts the nitrogen atom to the second ring position, influencing hydrogen-bonding capabilities and receptor affinity .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁ClIN | |

| Molecular Weight | 295.55 g/mol | |

| Boiling Point | Not reported | – |

| Flash Point | Not reported | – |

| Refractive Index | 1.65 (predicted) | |

| Solubility | Soluble in polar solvents |

Synthesis and Optimization

The synthesis of 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride typically follows a two-step protocol:

-

Iodination of Tetrahydroisoquinoline:

-

The parent compound, 1,2,3,4-tetrahydroisoquinoline, undergoes electrophilic aromatic substitution using iodine or iodine monochloride (ICl) in acidic media. Reaction conditions (e.g., temperature, stoichiometry) critically influence regioselectivity and yield.

-

Alternative methods include directed ortho-metalation strategies, though these are less commonly reported for this substrate .

-

-

Salt Formation:

-

The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and storage stability.

-

Table 2: Synthetic Parameters

| Parameter | Condition | Source |

|---|---|---|

| Iodination Reagent | I₂ or ICl | |

| Reaction Temperature | 0–25°C | |

| Yield | 60–75% (optimized) | |

| Purity | >95% (HPLC) |

Physicochemical and Spectroscopic Profiles

Experimental data for this compound remain limited, but predictions based on structural analogs provide insights:

-

Density: Estimated at 1.819 g/cm³ using computational models .

-

Vapor Pressure: Extremely low (2.96×10⁻⁸ mmHg at 25°C), suggesting low volatility .

-

Spectroscopic Signatures:

Future Directions and Research Gaps

Critical areas for further investigation include:

-

In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

-

Target Validation: High-throughput screening against neurotransmitter receptors and ion channels.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the iodine substituent and amine salt to optimize potency and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume